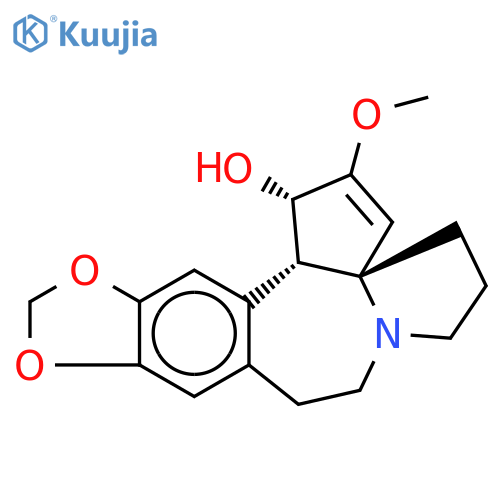Cas no 1217734-28-5 (Cephalotaxine-13C,d3)

Cephalotaxine-13C,d3 structure
商品名:Cephalotaxine-13C,d3
CAS番号:1217734-28-5
MF:C18H21NO4
メガワット:315.36364531517
CID:4555258
Cephalotaxine-13C,d3 化学的及び物理的性質
名前と識別子
-
- Cephalotaxine-13C,d3
- (-)-Cephalotaxine-13Cd3
- [1S-(1a,3aS*,14b)]-1,5,6,8,9,14b-Hexahydro-2-methoxy-4H-cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol-13Cd3
- NSC 128487-13Cd3
- NSC 245454-13Cd3
- [1S-(1α,3aS*,14bβ)]-1,5,6,8,9,14b-Hexahydro-2-Methoxy-4H-cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol-13Cd3
-
- インチ: 1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3/t16-,17-,18+/m1/s1
- InChIKey: YMNCVRSYJBNGLD-KURKYZTESA-N
- ほほえんだ: O1c2cc3CCN4CCC[C@]54C=C(OC)[C@@H](O)[C@H]5c3cc2OC1
Cephalotaxine-13C,d3 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | C261052-1mg |
Cephalotaxine-13C,d3 |
1217734-28-5 | 1mg |
¥2100.00 | 2023-09-15 | ||
| TRC | C261052-10mg |
Cephalotaxine-13C,d3 |
1217734-28-5 | 10mg |
$ 1918.00 | 2023-04-18 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | C261052-10mg |
Cephalotaxine-13C,d3 |
1217734-28-5 | 10mg |
¥16800.00 | 2023-09-15 | ||
| TRC | C261052-25mg |
Cephalotaxine-13C,d3 |
1217734-28-5 | 25mg |
$ 3000.00 | 2023-09-08 | ||
| TRC | C261052-1mg |
Cephalotaxine-13C,d3 |
1217734-28-5 | 1mg |
$ 253.00 | 2023-04-18 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-70336-1mg |
Cephalotaxine-13C,d3 |
1217734-28-5 | 1mg |
¥1690.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-70336-10mg |
Cephalotaxine-13C,d3 |
1217734-28-5 | 10mg |
¥13090.00 | 2023-09-15 |
Cephalotaxine-13C,d3 関連文献
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
3. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
1217734-28-5 (Cephalotaxine-13C,d3) 関連製品
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
